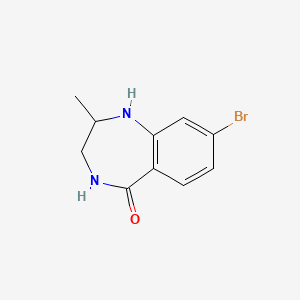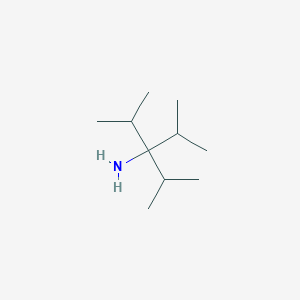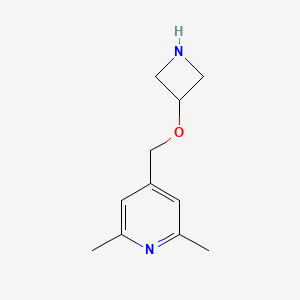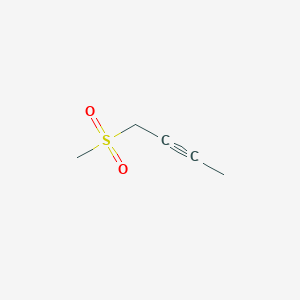
1-Methylsulfonylbut-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfonylbut-2-yne is an organic compound with the molecular formula C6H10O2S It is characterized by the presence of a sulfonyl group attached to a butyne structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylsulfonylbut-2-yne can be synthesized through several methods. One common approach involves the reaction of 1-butyne with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfonylbut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylsulfonylbut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methylsulfonylbut-2-yne involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
- 3-Methyl-3-(methylsulfonyl)but-1-yne
- Methylsulfonylmethane (MSM)
- Dimethyl sulfone
Comparison: 1-Methylsulfonylbut-2-yne is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. For example, while methylsulfonylmethane is commonly used as a dietary supplement, this compound’s applications are more focused on chemical synthesis and research. The presence of the butyne structure also allows for different types of chemical reactions, making it a versatile compound in organic chemistry.
Properties
Molecular Formula |
C5H8O2S |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
1-methylsulfonylbut-2-yne |
InChI |
InChI=1S/C5H8O2S/c1-3-4-5-8(2,6)7/h5H2,1-2H3 |
InChI Key |
FZKFDVKSLRSNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



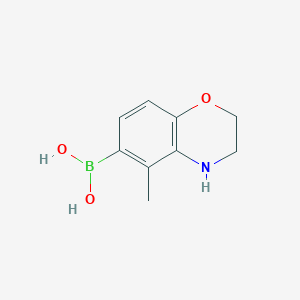
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
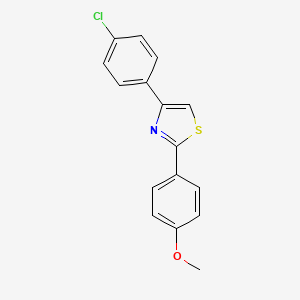
![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)

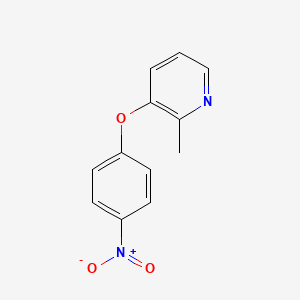
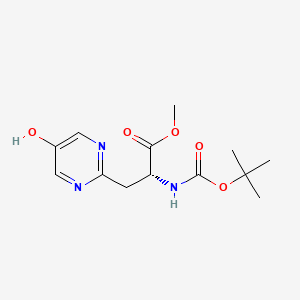
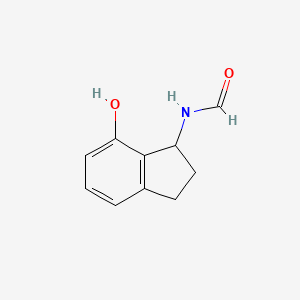
![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
